eicosanoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl ester
Overview
Description
1-Palmitoyl-2-Arachidoyl-3-Oleoyl-rac-glycerol is a triacylglycerol that incorporates palmitic acid, arachidic acid, and oleic acid at the sn-1, sn-2, and sn-3 positions, respectively. This compound is found in various natural sources, including butterfat and cod liver oil
Scientific Research Applications
1-Palmitoyl-2-Arachidoyl-3-Oleoyl-rac-glycerol has diverse applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.
Biology: Investigated for its role in cellular lipid metabolism and storage.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form liposomes.
Industry: Utilized in the formulation of cosmetics and nutritional supplements due to its emollient properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Palmitoyl-2-Arachidoyl-3-Oleoyl-rac-glycerol typically involves the esterification of glycerol with the respective fatty acids. The process can be carried out using chemical catalysts or enzymatic methods. Chemical synthesis often employs catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions. Enzymatic synthesis, on the other hand, utilizes lipases to catalyze the esterification reaction under milder conditions, which can be more environmentally friendly and specific .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The choice of catalyst and reaction conditions is optimized to maximize yield and purity. Solvent extraction and purification techniques, such as chromatography, are employed to isolate the desired triacylglycerol from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
1-Palmitoyl-2-Arachidoyl-3-Oleoyl-rac-glycerol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative degradation products.
Reduction: Reduction reactions can modify the double bonds present in the oleic acid moiety.
Hydrolysis: This reaction breaks down the ester bonds, yielding free fatty acids and glycerol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts is typical.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the ester bonds.
Major Products Formed
Oxidation: Peroxides, aldehydes, and ketones.
Reduction: Saturated fatty acid derivatives.
Hydrolysis: Free fatty acids (palmitic acid, arachidic acid, oleic acid) and glycerol.
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular lipid membranes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. In biological systems, it is metabolized by lipases, releasing free fatty acids that participate in various metabolic pathways. The molecular targets include enzymes involved in lipid metabolism, such as lipases and acyltransferases .
Comparison with Similar Compounds
Similar Compounds
- 1-Palmitoyl-2-Oleoyl-3-Arachidonoyl-rac-glycerol
- 1-Arachidoyl-2-Palmitoyl-3-Oleoyl-rac-glycerol
Comparison
Compared to other triacylglycerols, 1-Palmitoyl-2-Arachidoyl-3-Oleoyl-rac-glycerol is unique due to its specific combination of fatty acids. This unique structure influences its physical properties, such as melting point and solubility, and its biological activity. For instance, the presence of arachidic acid at the sn-2 position can affect its metabolic fate and interaction with enzymes .
Properties
IUPAC Name |
[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] icosanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H108O6/c1-4-7-10-13-16-19-22-25-27-28-30-33-36-39-42-45-48-51-57(60)63-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h26,29,54H,4-25,27-28,30-53H2,1-3H3/b29-26- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVFZHFBLDWEFA-WCTVFOPTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H108O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
889.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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